Cas no 29671-75-8 (3,3-dichloroprop-2-ene-1-sulfonyl chloride)
3,3-dichloroprop-2-ene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Propene-1-sulfonyl chloride, 3,3-dichloro-
- 3,3-dichloroprop-2-ene-1-sulfonyl chloride
-
- MDL: MFCD19200713
- Inchi: 1S/C3H3Cl3O2S/c4-3(5)1-2-9(6,7)8/h1H,2H2
- InChI Key: QYQIDRLWFIMQPX-UHFFFAOYSA-N
- SMILES: C(S(Cl)(=O)=O)/C=C(/Cl)\Cl
3,3-dichloroprop-2-ene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062405-1g |
3,3-Dichloroprop-2-ene-1-sulfonyl chloride |
29671-75-8 | 95% | 1g |
¥3717.0 | 2023-03-20 | |
| Ambeed | A1089635-1g |
3,3-Dichloroprop-2-ene-1-sulfonyl chloride |
29671-75-8 | 95% | 1g |
$541.0 | 2024-04-15 | |
| Enamine | EN300-302174-0.05g |
3,3-dichloroprop-2-ene-1-sulfonyl chloride |
29671-75-8 | 95% | 0.05g |
$229.0 | 2023-09-06 | |
| Enamine | EN300-302174-0.1g |
3,3-dichloroprop-2-ene-1-sulfonyl chloride |
29671-75-8 | 95% | 0.1g |
$342.0 | 2023-09-06 | |
| Enamine | EN300-302174-0.25g |
3,3-dichloroprop-2-ene-1-sulfonyl chloride |
29671-75-8 | 95% | 0.25g |
$487.0 | 2023-09-06 | |
| Enamine | EN300-302174-0.5g |
3,3-dichloroprop-2-ene-1-sulfonyl chloride |
29671-75-8 | 95% | 0.5g |
$768.0 | 2023-09-06 | |
| Enamine | EN300-302174-1.0g |
3,3-dichloroprop-2-ene-1-sulfonyl chloride |
29671-75-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-302174-2.5g |
3,3-dichloroprop-2-ene-1-sulfonyl chloride |
29671-75-8 | 95% | 2.5g |
$1931.0 | 2023-09-06 | |
| Enamine | EN300-302174-5.0g |
3,3-dichloroprop-2-ene-1-sulfonyl chloride |
29671-75-8 | 95% | 5.0g |
$2858.0 | 2023-02-26 | |
| Enamine | EN300-302174-10.0g |
3,3-dichloroprop-2-ene-1-sulfonyl chloride |
29671-75-8 | 95% | 10.0g |
$4236.0 | 2023-02-26 |
3,3-dichloroprop-2-ene-1-sulfonyl chloride Suppliers
3,3-dichloroprop-2-ene-1-sulfonyl chloride Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 3,3-dichloroprop-2-ene-1-sulfonyl chloride
Exploring the Properties and Applications of 3,3-Dichloroprop-2-ene-1-Sulfonyl Chloride
3,3-Dichloroprop-2-ene-1-sulfonyl chloride, also known by its CAS number 29671-75-8, is a versatile compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure featuring a sulfonyl chloride group and a dichloro-substituted propene moiety, has garnered attention due to its reactivity and potential in organic synthesis. Recent studies have highlighted its role in the development of advanced materials and pharmaceutical intermediates.
The molecular structure of 3,3-dichloroprop-2-ene-1-sulfonyl chloride consists of a sulfonyl chloride group attached to a dichloro-substituted propene chain. This configuration imparts the compound with distinct chemical properties, including high reactivity towards nucleophiles and the ability to participate in various condensation reactions. The presence of the double bond in the propene moiety introduces additional functionality, enabling the compound to engage in both electrophilic and nucleophilic reactions under appropriate conditions.
Recent research has focused on optimizing the synthesis of 3,3-dichloroprop-2-ene-1-sulfonyl chloride to enhance yield and reduce production costs. Novel methods involving catalytic systems have been explored, leveraging transition metal catalysts to facilitate key steps in the synthesis process. These advancements have not only improved the efficiency of production but also opened avenues for large-scale manufacturing, making this compound more accessible for industrial applications.
In terms of applications, 3,3-dichloroprop-2-ene-1-sulfonyl chloride has found utility as an intermediate in the synthesis of sulfonylated compounds. Its ability to act as an electrophilic agent makes it valuable in forming sulfonamide bonds, which are critical in drug design. For instance, recent studies have demonstrated its use in constructing bioactive molecules with potential therapeutic applications.
Moreover, this compound has been employed in polymer chemistry as a building block for functional polymers. Its reactivity allows for the incorporation into polymer backbones, imparting desirable properties such as thermal stability and chemical resistance. Researchers have explored its use in creating advanced materials for applications ranging from electronics to biomedical devices.
The environmental impact of 3,3-dichloroprop-2-enesulfonyl chloride has also been a topic of interest. Studies have investigated its degradation pathways under various environmental conditions, with findings indicating that it undergoes hydrolysis in aqueous environments to form less hazardous byproducts. These insights are crucial for understanding its potential ecological effects and guiding sustainable practices in its handling and disposal.
In conclusion, 3,3-dichloropropenylsulfonyl chloride stands as a significant compound with diverse applications across multiple disciplines. Its unique chemical properties and versatile reactivity continue to drive innovative research, paving the way for new discoveries and practical implementations. As advancements in synthetic methodologies and application development progress, this compound is poised to play an even more prominent role in future chemical innovations.
29671-75-8 (3,3-dichloroprop-2-ene-1-sulfonyl chloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)